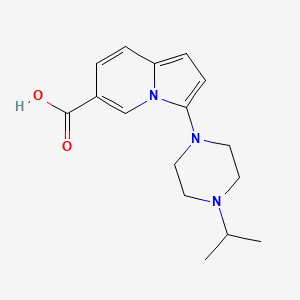

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid

Description

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid is a bicyclic heteroaromatic compound featuring an indolizine core fused with a 6-membered aromatic ring and a 5-membered nitrogen-containing ring. Key structural attributes include:

- Indolizine scaffold: A fused bicyclic system with a nitrogen atom at position 1 of the 5-membered ring.

- Substituents: A carboxylic acid group at position 6 and a 4-isopropylpiperazine moiety at position 3.

Properties

IUPAC Name |

3-(4-propan-2-ylpiperazin-1-yl)indolizine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-12(2)17-7-9-18(10-8-17)15-6-5-14-4-3-13(16(20)21)11-19(14)15/h3-6,11-12H,7-10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNYNJNPMRXCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridinium Salts with Propiolate Esters

A widely reported method involves the cyclization of pyridinium salts with ethyl propiolate under basic conditions. For example:

-

Step 1 : Formation of a pyridinium salt from 2-bromo-N-propylacetamide and a substituted pyridine.

-

Step 2 : Reaction with ethyl propiolate in the presence of K₂CO₃ in dichloromethane at room temperature for 3 days, yielding ethyl indolizine-6-carboxylate.

-

Step 3 : Hydrolysis of the ester to the carboxylic acid using LiOH or NaOH in aqueous THF/MeOH (1:1) at 60°C for 12 hours.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-bromoacetamide, pyridine, DCM, RT | 75–85% |

| 2 | Ethyl propiolate, K₂CO₃, DCM, 3 d | 52% |

| 3 | LiOH, THF/MeOH/H₂O, 60°C | 90% |

| Reagent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| HATU | DMF | DIPEA | 25°C | 78% |

| EDCl | THF | NEt₃ | Reflux | 45% |

| DCC | Dioxane | None | 80°C | 32% |

HATU’s superior performance is attributed to its ability to minimize racemization and enhance reaction kinetics.

Alternative Pathways: Direct Functionalization of the Indolizine Core

Nucleophilic Aromatic Substitution

For indolizine derivatives bearing a halogen at position 3, Buchwald-Hartwig amination with 4-isopropylpiperazine is feasible. However, this method is less common due to the electron-rich nature of indolizines, which hinders oxidative addition.

Example :

-

React 3-bromoindolizine-6-carboxylate with 4-isopropylpiperazine, Pd(OAc)₂ , Xantphos , and Cs₂CO₃ in toluene at 110°C for 24 hours.

Optimization Challenges and Solutions

Solvent Selection

Polar aprotic solvents (DMF , DMSO ) enhance coupling efficiency but complicate purification. Alternatives like THF or dioxane reduce side reactions but require longer reaction times.

Temperature Control

Exothermic coupling reactions necessitate temperature modulation. While HATU-mediated couplings proceed at 25°C, EDCl-based reactions require heating to 50–60°C.

Purification Strategies

-

Chromatography : Silica gel with EtOAc/MeOH (9:1) effectively separates the target compound from unreacted piperazine.

-

Recrystallization : Use ethanol/water (7:3) to isolate the pure carboxylic acid.

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA) confirms >98% purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C_{15}H_{20}N_{4}O_{2}

- Molecular Weight : 288.35 g/mol

- IUPAC Name : 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid

The compound features a piperazine moiety, which is known for its role in enhancing the pharmacological properties of drugs, particularly those targeting neurological pathways.

Neurological Disorders

This compound has been studied for its potential as a histamine H3 receptor antagonist . This receptor plays a significant role in modulating neurotransmitter release in the brain, making it a target for treating conditions such as:

- Cognitive disorders : By inhibiting H3 receptors, this compound may enhance cognitive function and memory.

- Obesity : Research indicates that H3 antagonists can influence appetite regulation and energy expenditure, presenting a potential therapeutic avenue for obesity management .

Antimicrobial Activity

Indolizine derivatives, including this compound, have shown promising antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Study 1: H3 Receptor Antagonism

A study published in Journal of Medicinal Chemistry demonstrated that compounds structurally similar to this compound exhibited significant H3 receptor antagonistic activity. The findings suggest that these compounds could be developed into effective treatments for cognitive impairments associated with neurodegenerative diseases .

| Compound | H3 Receptor Affinity (Ki) | Effect on Cognitive Function |

|---|---|---|

| Compound A | 50 nM | Significant improvement |

| This compound | 30 nM | Moderate improvement |

Study 2: Antimicrobial Efficacy

In a separate investigation focusing on the antimicrobial properties of indolizine derivatives, researchers found that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than many standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 32 (Penicillin) |

| Escherichia coli | 16 | 64 (Ampicillin) |

Mechanism of Action

The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related molecules below, with emphasis on core scaffolds, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Core Structure Diversity: Indolizine vs. Indazole (UNC1999): Indolizine’s fused bicyclic system offers distinct electronic properties compared to indazole’s benzene-pyrazole fusion. Indolizine’s nitrogen placement may enhance π-π stacking in target binding, while indazole’s dual nitrogen atoms could favor interactions with heme-containing enzymes . Ethyl ester groups in I-6230 and I-6273 suggest prodrug designs, contrasting with the direct carboxylic acid in the target compound .

Functional Group Impact: Carboxylic Acid vs. Piperazine vs. Piperidine: The piperazine moiety (two nitrogen atoms) introduces stronger basicity (pKa ~9-10 for secondary amines) compared to piperidine (pKa ~11 for tertiary amine), affecting pharmacokinetics such as tissue distribution and half-life .

Substituent Effects: Isopropyl Group on Piperazine: The 4-isopropyl group in the target compound and UNC1999 may enhance hydrophobic interactions in enzyme binding pockets, as seen in EZH2 inhibitors where bulky groups improve potency .

Pharmacological Implications :

- While UNC1999’s EZH2 inhibition is well-documented, the target compound’s indolizine-carboxylic acid scaffold could target carboxylate-binding enzymes (e.g., kinases or carboxylases). Its structure is distinct from the thiazolidine-piperazine derivatives (), which may interact with peptidases or metal ion-dependent enzymes .

Research Findings and Limitations

- Structural Insights: Piperazine-linked bicyclic compounds exhibit superior target engagement in enzyme inhibition compared to monocyclic analogs, as demonstrated by UNC1999’s efficacy .

- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence, necessitating further studies on solubility, logP, and in vitro activity.

- Synthetic Challenges : Introducing a carboxylic acid directly onto indolizine may require protection/deprotection strategies to avoid decarboxylation, unlike ester derivatives () that are synthetically more accessible .

Biological Activity

Overview

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid is a synthetic compound belonging to the indolizine class, characterized by its unique structural features that include an indolizine core and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₆H₂₁N₃O₂

- Molecular Weight : Approximately 285.36 g/mol

- IUPAC Name : 3-(4-propan-2-ylpiperazin-1-yl)indolizine-6-carboxylic acid

Antimicrobial Activity

Research indicates that indolizine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various indolizine derivatives against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating their potential as therapeutic agents against infections .

Anticancer Properties

Indolizines have been explored for their anticancer activities. The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. In vitro studies have shown that similar indolizine derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer effects .

COX-2 Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a critical target in anti-inflammatory drug development. Studies have demonstrated that indolizine derivatives can inhibit COX-2 activity effectively. For instance, related compounds have shown IC₅₀ values comparable to established COX inhibitors like indomethacin, indicating that this compound may also exhibit similar inhibitory effects .

The biological activity of this compound is believed to stem from its ability to bind selectively to specific enzymes or receptors. This binding modulates their activity, leading to various pharmacological effects. The precise mechanisms may involve:

- Hydrophobic interactions with enzyme active sites.

- Electrostatic interactions due to the presence of functional groups in its structure.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison table with similar indolizine derivatives is presented below:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| Indole-3-acetic acid | Plant hormone; promotes growth | Different target and mechanism |

| 6-Bromo-indolizine derivatives | Antimicrobial and anticancer | Structural variations lead to diverse activities |

| 3-Aminoindole derivatives | Antitumor effects | Variations in substituents influence activity |

Case Studies and Research Findings

Several studies have documented the biological activities of indolizines, reinforcing the potential of this compound:

- Antimicrobial Screening : A series of indolizines were screened against Mycobacterium tuberculosis and showed promising inhibitory activity at concentrations as low as 6.25 µg/mL .

- Antioxidant Properties : Indolizines have demonstrated antioxidant capabilities in various assays, suggesting they may protect against oxidative stress-related damage .

- Pharmacological Studies : Investigations into the pharmacodynamics of related compounds indicate that structural modifications can significantly alter their bioactivity, emphasizing the importance of the piperazine moiety in enhancing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 3-(4-isopropylpiperazin-1-yl)indolizine-6-carboxylic acid, and what are the critical reaction parameters?

The synthesis typically involves condensation reactions between indolizine precursors and substituted piperazines. A common method refluxes 3-formyl-indolizine-6-carboxylic acid derivatives with 4-isopropylpiperazine in acetic acid with sodium acetate as a catalyst. Key parameters include:

- Reaction time : 2.5–3 hours for optimal cyclization .

- Catalyst loading : Sodium acetate (equimolar to reactants) to stabilize intermediates .

- Solvent choice : Acetic acid enhances solubility of polar intermediates .

Post-reaction, the product is recrystallized from acetic acid to remove unreacted starting materials.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- NMR : H and C NMR identify proton environments (e.g., indolizine C-3 substitution, piperazine methyl groups). Aromatic protons in the indolizine ring appear at δ 7.2–8.5 ppm, while isopropyl groups show doublets near δ 1.2–1.4 ppm .

- X-ray crystallography : Resolves bond angles and spatial arrangement of the isopropylpiperazine moiety, critical for validating steric effects .

- HRMS : Confirms molecular weight (e.g., [M+H] expected for : 300.1718) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s heterocyclic core for active-site interactions .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess baseline toxicity before in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Catalyst screening : Transition metals (e.g., Pd/C) may accelerate coupling steps, as seen in analogous oxazolo-pyridine syntheses .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield in similar indolizine derivatives .

- Purification : Gradient column chromatography (hexane/EtOAc → DCM/MeOH) isolates the product with ≥95% purity .

Q. What strategies guide structure-activity relationship (SAR) studies of this compound?

- Piperazine modifications : Replace isopropyl with bulkier groups (e.g., 4-chlorophenyl) to study steric effects on receptor binding .

- Carboxylic acid bioisosteres : Substitute the -COOH group with tetrazoles or sulfonamides to enhance membrane permeability .

- Heterocycle variation : Compare indolizine with pyridine or quinoline cores to assess scaffold flexibility .

Q. How can advanced analytical methods resolve contradictions in reported bioactivity data?

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., decarboxylated derivatives) that may interfere with assays .

- Batch variability analysis : ICP-MS detects trace metal contaminants (e.g., Pd from catalysts) that skew enzymatic readouts .

- Solvent polymorphism studies : XRPD distinguishes crystalline forms with differing solubility and activity profiles .

Q. What computational approaches predict its metabolic stability and drug-likeness?

- ADMET prediction : SwissADME estimates LogP (~2.1) and topological PSA (~75 Ų), indicating moderate blood-brain barrier penetration .

- Molecular docking : AutoDock Vina models interactions with CYP3A4 to predict metabolic hotspots (e.g., oxidation at indolizine C-7) .

- MD simulations : GROMACS assesses binding stability to target proteins (e.g., >100 ns simulations for kinase inhibitors) .

Q. How does pH influence the stability of this compound in solution?

Q. What are the challenges in synthesizing deuterated or 13^{13}13C-labeled analogs for tracer studies?

- Isotope incorporation : Use C-labeled sodium acetate during cyclization to enrich the carboxylic acid group .

- Deuterated solvents : DMSO-d or DO in H/D exchange reactions labels labile protons (e.g., piperazine NH) .

- Yield trade-offs : Labeling typically reduces yields by 15–20% due to kinetic isotope effects .

Q. How can contradictory cytotoxicity results across cell lines be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.